Fluvoxamine, (Z)-

Description

Properties

IUPAC Name |

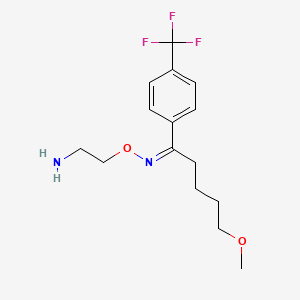

2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21F3N2O2/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18/h5-8H,2-4,9-11,19H2,1H3/b20-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJOFXWAVKWHTFT-XSFVSMFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCCC/C(=N\OCCN)/C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61718-82-9 (maleate) | |

| Record name | Fluvoxamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054739183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2044002 | |

| Record name | Fluvoxamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54739-18-3 | |

| Record name | Fluvoxamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54739-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluvoxamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054739183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluvoxamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00176 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluvoxamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methoxy-4’-(triflluoromethyl)valerophenone(E)-O-(2-aminoethyl) oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUVOXAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4L1XPO44W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

120-121.5 °C | |

| Record name | Fluvoxamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00176 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Structural Elucidation of (Z)-Fluvoxamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural elucidation of (Z)-Fluvoxamine. While the pharmacologically active isomer is (E)-Fluvoxamine, understanding the synthesis and properties of the (Z)-isomer is crucial for impurity profiling, analytical method development, and a complete understanding of Fluvoxamine's chemistry. This document details the synthetic pathways to Fluvoxamine precursors, the method for obtaining (Z)-Fluvoxamine via photoisomerization, and the analytical techniques used for its structural confirmation.

Synthesis of Fluvoxamine Precursors

The synthesis of Fluvoxamine, and by extension its (Z)-isomer, begins with the preparation of key precursors. The most common route involves the synthesis of 5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one, which is then converted to its oxime derivative.

Synthesis of 5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one

Two primary methods for the synthesis of this key ketone intermediate are outlined below.

Method A: Grignard Reaction with 4-Trifluoromethylbenzonitrile

This method involves the reaction of a Grignard reagent prepared from 1-chloro-4-methoxybutane with 4-trifluoromethylbenzonitrile.

Experimental Protocol:

-

Preparation of 4-methoxybutylmagnesium chloride: In a dry reactor, magnesium turnings and a portion of the solvent (e.g., isopropyl ether or 2-methyltetrahydrofuran) are added. A small amount of 1-chloro-4-methoxybutane is added to initiate the reaction, followed by the slow addition of the remaining 1-chloro-4-methoxybutane while maintaining the reaction temperature between 60-80°C. The reaction mixture is held at this temperature for at least one hour after the addition is complete.

-

Reaction with 4-trifluoromethylbenzonitrile: The prepared Grignard reagent is then added to a solution of 4-trifluoromethylbenzonitrile in a suitable solvent like toluene or 2-methyltetrahydrofuran.

-

Work-up and Purification: After the reaction is complete, the mixture is quenched, and the pH is adjusted. The organic phase is washed with water, and the solvent is removed under reduced pressure. The resulting solid is purified by vacuum distillation to yield 5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one[1].

Method B: Friedel-Crafts Acylation

This alternative route utilizes a Friedel-Crafts acylation reaction.

Experimental Protocol:

-

Preparation of the Acid Chloride: p-Trifluoromethylbenzoic acid is reacted with thionyl chloride to produce p-trifluoromethylbenzoyl chloride.

-

Preparation of the Grignard Reagent: 1-halo-4-methoxybutane is reacted with magnesium metal to form the corresponding Grignard reagent.

-

Coupling Reaction: The p-trifluoromethylbenzoyl chloride is then coupled with the Grignard reagent in the presence of a catalyst, such as anhydrous FeCl3, at a temperature of -5 to 0°C to yield 5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one[2].

Quantitative Data for Precursor Synthesis:

| Parameter | Method A | Method B |

| Starting Materials | Magnesium, 1-chloro-4-methoxybutane, 4-trifluoromethylbenzonitrile | p-Trifluoromethylbenzoic acid, thionyl chloride, 1-halo-4-methoxybutane, magnesium |

| Key Reagents | Isopropyl ether or 2-methyltetrahydrofuran, toluene | Anhydrous FeCl3 |

| Reaction Temperature | 60-80°C (Grignard formation) | -5 to 0°C (Coupling) |

| Reported Yield | >80%[1] | Not specified |

Synthesis of 5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one oxime

The ketoxime is synthesized by reacting the ketone with hydroxylamine hydrochloride in the presence of a base. This reaction can produce a mixture of (E) and (Z) isomers of the oxime.

Experimental Protocol:

-

A solution of 5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one in a suitable solvent such as methanol is prepared.

-

Hydroxylamine hydrochloride and a base (e.g., sodium carbonate or sodium hydroxide) are added to the solution.

-

The reaction mixture is stirred, typically at a slightly elevated temperature (e.g., 45-50°C), until the reaction is complete, as monitored by a suitable technique like TLC.

-

The product is then isolated and purified. The ratio of (E) to (Z) isomers of the oxime can be influenced by the reaction conditions.

Synthesis of (Z)-Fluvoxamine via Photoisomerization

The most direct method reported for the preparation of (Z)-Fluvoxamine is through the photoisomerization of the more stable (E)-isomer.

Experimental Protocol:

-

An aqueous solution of (E)-Fluvoxamine is prepared.

-

The solution is irradiated with UVB light (wavelength range 290-320 nm)[3]. The isomerization can also be achieved by exposing the solution to simulated sunlight[4].

-

The progress of the photoisomerization is monitored by HPLC to determine the ratio of (E) to (Z) isomers.

-

Once a desired ratio is achieved, the (Z)-isomer is separated from the (E)-isomer using preparative HPLC.

Quantitative Data for (Z)-Fluvoxamine Synthesis:

| Parameter | Value |

| Starting Material | (E)-Fluvoxamine |

| Method | Photoisomerization |

| Radiation Source | UVB light (290-320 nm) or simulated sunlight |

| Solvent | Aqueous solution |

| Key Observation | The (Z)-isomer is the primary product of photolysis |

Structural Elucidation of (Z)-Fluvoxamine

The structural confirmation of (Z)-Fluvoxamine relies on a combination of spectroscopic techniques.

Spectroscopic Data

¹H NMR and ¹³C NMR Spectroscopy:

The key to distinguishing the (E) and (Z) isomers of Fluvoxamine using NMR spectroscopy lies in the chemical shifts of the protons and carbons near the C=N double bond. The spatial arrangement of the substituents in the (Z)-isomer will cause notable differences in the shielding and deshielding effects compared to the (E)-isomer.

Mass Spectrometry (MS):

The mass spectrum of (Z)-Fluvoxamine is expected to be identical to that of the (E)-isomer, as they are geometric isomers with the same molecular weight and formula. The fragmentation pattern would be the primary focus of analysis.

Infrared (IR) Spectroscopy:

The IR spectrum would show characteristic peaks for the functional groups present in the molecule, such as C-O, C=N, N-H, and C-F bonds. Subtle differences in the fingerprint region might be observable between the (E) and (Z) isomers due to their different molecular symmetry.

Spectroscopic Data Summary (Expected):

| Technique | Key Expected Features for (Z)-Fluvoxamine |

| ¹H NMR | Different chemical shifts for protons on the carbon atoms adjacent to the C=N bond compared to the (E)-isomer. |

| ¹³C NMR | Different chemical shifts for the carbon atom of the C=N bond and adjacent carbons compared to the (E)-isomer. |

| Mass Spec (ESI-MS) | Molecular ion peak [M+H]⁺ corresponding to the molecular weight of Fluvoxamine (319.16 g/mol ). Fragmentation pattern would be key for confirmation. |

| IR Spectroscopy | Characteristic absorptions for C-O, C=N, N-H, and C-F functional groups. |

Isomer Separation

The separation of the (E) and (Z) isomers of Fluvoxamine is critical for obtaining the pure (Z)-isomer for analytical and characterization purposes. High-Performance Liquid Chromatography (HPLC) is the method of choice for this separation.

Experimental Protocol for HPLC Separation:

-

Column: A C8 or similar reverse-phase column is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent (e.g., acetonitrile) is employed. The exact ratio is optimized to achieve baseline separation of the two isomers.

-

Detection: UV detection at a wavelength where both isomers have significant absorbance (e.g., 234 nm) is commonly used.

For isolating larger quantities of the (Z)-isomer, preparative HPLC with a larger column and higher flow rates would be necessary, using the analytical method as a starting point for optimization.

Signaling Pathways of Fluvoxamine

Fluvoxamine exerts its therapeutic effects through two primary mechanisms of action: as a Selective Serotonin Reuptake Inhibitor (SSRI) and as a Sigma-1 receptor agonist.

Serotonin Reuptake Inhibition

dot

Caption: Fluvoxamine's SSRI Mechanism of Action.

Sigma-1 Receptor Agonism

dot

Caption: Fluvoxamine's Sigma-1 Receptor Agonist Pathway.

Conclusion

This technical guide has detailed the synthetic routes to the precursors of Fluvoxamine, with a specific focus on obtaining the (Z)-isomer through photoisomerization of the commercially available (E)-isomer. The structural elucidation of (Z)-Fluvoxamine relies on standard spectroscopic and chromatographic techniques, with HPLC being essential for the separation and purification of the geometric isomers. A thorough understanding of these synthetic and analytical methodologies is vital for researchers and professionals in drug development to ensure the quality, purity, and safety of Fluvoxamine-based pharmaceuticals. Furthermore, the elucidation of its dual-action signaling pathways as both an SSRI and a Sigma-1 receptor agonist provides a deeper insight into its pharmacological profile.

References

- 1. CN101602658B - Synthesis method of 5-Methoxy-1-[4-(trifluoromethyl) phenyl]-1-pentanone - Google Patents [patents.google.com]

- 2. CN101134721A - The preparation method of 5-methoxy-1-(4-trifluoromethylphenyl)pentanone - Google Patents [patents.google.com]

- 3. Photoisomerization of fluvoxamine generates an isomer that has reduced activity on the 5-hydroxytryptamine transporter and does not affect cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Photo-isomerization of fluvoxamine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Stereochemical Landscape of Fluvoxamine: A Technical Guide to Its Geometric Isomers

For Immediate Release

Presents an in-depth analysis of the stereochemistry and geometric isomerism of the selective serotonin reuptake inhibitor (SSRI), fluvoxamine. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the structural nuances that dictate the pharmacological activity of this widely prescribed antidepressant.

Fluvoxamine, a potent and selective serotonin reuptake inhibitor, plays a crucial role in the management of major depressive disorder and obsessive-compulsive disorder (OCD)[1][2]. Its therapeutic efficacy is intrinsically linked to its specific geometric configuration. The presence of a carbon-nitrogen double bond (C=N) in the oxime ether moiety of fluvoxamine gives rise to two geometric isomers: the (E)-isomer and the (Z)-isomer[3][4]. The spatial arrangement of the substituents around this double bond is the defining feature that differentiates these two forms and ultimately governs their biological activity.

The Decisive Role of Geometric Isomerism

The clinically active and prescribed form of fluvoxamine is the (E)-isomer (trans configuration)[3]. This specific stereochemistry is essential for its high affinity and potent inhibition of the serotonin transporter (SERT), the primary mechanism of action for SSRIs. In contrast, the (Z)-isomer (cis configuration) exhibits significantly reduced pharmacological activity. Studies have demonstrated that the (Z)-isomer has a diminished capacity to inhibit serotonin uptake, rendering it therapeutically ineffective for the treatment of depression and anxiety-related disorders.

This stark difference in activity underscores the critical importance of stereochemical control during the synthesis and formulation of fluvoxamine. The inactive (Z)-isomer is considered an impurity in the final drug product, and its levels are strictly monitored and controlled by pharmacopeial standards.

Physicochemical and Pharmacological Properties of Fluvoxamine Isomers

The distinct spatial arrangements of the (E) and (Z) isomers of fluvoxamine lead to differences in their physicochemical and pharmacological properties. A summary of these key differences is presented in the table below.

| Property | (E)-Fluvoxamine | (Z)-Fluvoxamine |

| Synonyms | trans-Fluvoxamine | cis-Fluvoxamine |

| IUPAC Name | 2-{[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxy}ethanamine | 2-{[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxy}ethanamine |

| CAS Number | 54739-18-3 | 917096-37-8 |

| Molecular Formula | C15H21F3N2O2 | C15H21F3N2O2 |

| Molecular Weight | 318.34 g/mol | 318.34 g/mol |

| Pharmacological Activity | Active selective serotonin reuptake inhibitor | Significantly reduced activity on the 5-hydroxytryptamine transporter |

| Clinical Use | Clinically effective antidepressant and anxiolytic | Considered a process impurity and a photoproduct |

Photoisomerization: A Stability Concern

A crucial aspect of fluvoxamine's stereochemistry is its susceptibility to photoisomerization. Exposure to ultraviolet (UV) light, particularly UVB radiation, can induce the conversion of the pharmacologically active (E)-isomer into the inactive (Z)-isomer. This photochemical reaction represents a significant stability concern for fluvoxamine-containing pharmaceutical products. The formation of the (Z)-isomer upon light exposure can lead to a reduction in the drug's potency and, consequently, its clinical efficacy. Therefore, appropriate protective measures, such as light-resistant packaging, are essential to maintain the integrity and therapeutic effectiveness of fluvoxamine formulations.

Caption: Photoisomerization of (E)-Fluvoxamine to (Z)-Fluvoxamine upon exposure to UVB light.

Synthesis and Control of Isomers

The synthesis of fluvoxamine maleate, the salt form used in pharmaceutical formulations, aims to produce the (E)-isomer with high purity. Various synthetic routes have been developed, and some patents report processes that yield a high ratio of the desired (E)-isomer to the unwanted (Z)-isomer, with some achieving a 98:2 ratio. The control of isomeric purity is a critical step in the manufacturing process to ensure the safety and efficacy of the final drug product.

Experimental Protocols for Isomer Analysis

The separation and quantification of the (E) and (Z) isomers of fluvoxamine are essential for quality control. The United States Pharmacopeia (USP) provides a monograph for Fluvoxamine Maleate that includes a high-performance liquid chromatography (HPLC) method for the analysis of the drug and its related organic impurities, including the (Z)-isomer.

Key Experimental Parameters for USP HPLC Method:

| Parameter | Specification |

| Column | C8(2) |

| Mobile Phase | A suitable mixture of buffer, acetonitrile, and methanol |

| Detection | UV spectrophotometry |

| System Suitability | Resolution between the Z-isomer and Fluvoxamine Maleate must be not less than 3.0 |

Sample Preparation for System Suitability (Forced Degradation):

To ensure the analytical method can adequately separate the isomers, a system suitability solution is prepared by inducing the formation of the (Z)-isomer through forced degradation. A common protocol involves heating the Fluvoxamine Maleate reference standard in the presence of hydrochloric acid.

Caption: A generalized workflow for the analysis of fluvoxamine and its Z-isomer impurity.

Conclusion

The stereochemistry of fluvoxamine is a critical determinant of its pharmacological activity. The (E)-isomer is the therapeutically active form, while the (Z)-isomer is largely inactive. The potential for photoisomerization from the active to the inactive form highlights the importance of proper handling and storage of this medication. Rigorous analytical methods are employed during drug development and manufacturing to ensure the isomeric purity of fluvoxamine, thereby guaranteeing its safety and efficacy for patients. This technical guide provides a foundational understanding of the stereochemical nuances of fluvoxamine for professionals in the pharmaceutical sciences.

References

- 1. Fluvoxamine | C15H21F3N2O2 | CID 5324346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Blog Details [chemicea.com]

- 3. Photoisomerization of fluvoxamine generates an isomer that has reduced activity on the 5-hydroxytryptamine transporter and does not affect cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Physicochemical Properties of Fluvoxamine (Z)-Isomer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the (Z)-isomer of Fluvoxamine. Fluvoxamine, a well-established selective serotonin reuptake inhibitor (SSRI), exists as two geometric isomers, (E) and (Z), at the oxime ether linkage. The pharmacologically active and marketed form is the (E)-isomer. The (Z)-isomer is typically considered a process impurity or a potential photodegradation product and is known to be pharmacologically less active.[1] A thorough understanding of its physicochemical characteristics is crucial for impurity profiling, stability studies, and analytical method development in the pharmaceutical industry.

Data Presentation: Physicochemical Properties

The quantitative physicochemical data for the (Z)-isomer of Fluvoxamine are summarized in the table below. It is important to note that as an impurity, experimentally determined data for the (Z)-isomer is limited in publicly available literature. Therefore, some values are predicted based on computational models, while others are inferred from the properties of the main (E)-isomer due to structural similarity.

| Property | Value | Source |

| IUPAC Name | 2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine | [2] |

| Chemical Formula | C₁₅H₂₁F₃N₂O₂ | [2][3] |

| Molecular Weight | 318.33 g/mol | [2] |

| Appearance | Pale Yellow Thick Oil to Solid | |

| Melting Point | No definitive data available. The maleate salt of the (E)-isomer melts at 120-122 °C. | |

| Boiling Point | Data not available (likely to decompose upon heating). | |

| Water Solubility | Predicted: 0.00734 mg/mL (for Fluvoxamine free base). The (E)-isomer maleate salt is sparingly soluble in water. | |

| pKa (Strongest Basic) | Predicted: 8.86 | |

| LogP (Octanol/Water) | 3.2 (Isomer unspecified) |

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are outlined below. These represent standard pharmaceutical industry practices.

Melting Point Determination (Capillary Method)

This protocol is based on the United States Pharmacopeia (USP) guidelines for melting range determination.

-

Sample Preparation: The substance is finely powdered and dried in a vacuum desiccator over a suitable drying agent for 24 hours.

-

Capillary Loading: A sufficient amount of the dried powder is introduced into a capillary tube (0.8-1.2 mm internal diameter) to form a compact column of 2.5-3.5 mm in height.

-

Apparatus Setup: The loaded capillary is placed in a calibrated melting point apparatus.

-

Heating: The apparatus is heated at a steady rate. Initially, the temperature is raised quickly to about 10 °C below the expected melting point.

-

Determination: The heating rate is then reduced to approximately 1 °C per minute. The melting range is recorded from the temperature at which the substance first begins to collapse or liquefy to the temperature at which it is completely liquid.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.

-

Preparation of Saturated Solution: An excess amount of the solid (Z)-isomer is added to a known volume of purified water or a relevant buffer (e.g., PBS, pH 7.4) in a sealed glass flask.

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, the suspension is allowed to settle. The undissolved solid is then removed from the saturated solution by centrifugation and subsequent filtration through a chemically inert filter (e.g., 0.22 µm PTFE syringe filter).

-

Quantification: The concentration of the (Z)-isomer in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is prepared using standard solutions of the compound at known concentrations for accurate quantification.

-

Reporting: The solubility is reported in units of mg/mL or mol/L at the specified temperature and pH.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the dissociation constant (pKa) of ionizable compounds.

-

Sample Preparation: A precise amount of the (Z)-isomer is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM).

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer. The ionic strength is kept constant using a background electrolyte like KCl.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte. The titrant is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of titrant, once the reading has stabilized.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which 50% of the compound is ionized.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.

-

Phase Preparation: Equal volumes of n-octanol and water (or a pH 7.4 buffer) are shaken together for 24 hours to ensure mutual saturation. The two phases are then separated.

-

Partitioning: A known amount of the (Z)-isomer is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature until partitioning equilibrium is reached (typically for several hours).

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: A sample is carefully taken from each phase, and the concentration of the (Z)-isomer is determined using a suitable analytical technique like HPLC-UV or LC-MS.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Signaling Pathways and Mechanism of Action

While the (Z)-isomer is considered largely inactive, the primary and secondary signaling pathways of Fluvoxamine ((E)-isomer) are well-characterized and provide context for its pharmacological profile.

Primary Mechanism: Serotonin Transporter (SERT) Inhibition

Fluvoxamine's primary therapeutic effect is derived from its high affinity for the serotonin transporter (SERT), a protein located on the presynaptic membrane of serotonergic neurons. By binding to and inhibiting SERT, Fluvoxamine blocks the reuptake of serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of serotonin in the synapse, enhancing its availability to bind to postsynaptic 5-HT receptors and thereby augmenting serotonergic neurotransmission.

Secondary Mechanism: Sigma-1 Receptor (σ1R) Agonism

Fluvoxamine is also a potent agonist at the sigma-1 receptor (σ1R), a unique intracellular chaperone protein located primarily at the endoplasmic reticulum (ER)-mitochondrion interface. This interaction is distinct from its SSRI activity and is thought to contribute to its anxiolytic and potential neuroprotective effects. σ1R agonism by fluvoxamine modulates several intracellular signaling pathways, including those involving inositol trisphosphate (IP₃) receptors, and can influence neuronal plasticity and cellular stress responses. Activation of σ1R can lead to the potentiation of nerve growth factor (NGF)-induced neurite outgrowth through cascades involving PLC-γ, PI3K, and MAPK pathways.

Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a drug for a specific receptor or transporter.

This assay involves incubating a preparation of cell membranes containing the target of interest (e.g., SERT) with a radiolabeled ligand that is known to bind to the target. The unlabeled test compound (Fluvoxamine) is added at various concentrations to compete with the radioligand for binding. After incubation, the bound radioligand is separated from the unbound radioligand by rapid filtration. The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is then measured. By analyzing the displacement of the radioligand by the test compound, the inhibitory concentration (IC₅₀) and the binding affinity (Ki) can be calculated.

References

An In-depth Technical Guide to the Photoisomerization of (E)-Fluvoxamine to (Z)-Fluvoxamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), exists as two geometric isomers, (E)-fluvoxamine and (Z)-fluvoxamine. The pharmacologically active form is the (E)-isomer. Exposure to ultraviolet (UV) and visible light can induce isomerization to the less active (Z)-isomer, a primary degradation pathway that can impact the drug's efficacy and stability. This technical guide provides a comprehensive overview of the mechanisms, kinetics, and experimental protocols associated with the (E) to (Z) photoisomerization of fluvoxamine. It covers both direct photolysis and photosensitized isomerization pathways, details analytical methodologies for isomer quantification, and presents relevant photophysical data.

Introduction to Fluvoxamine and its Isomers

Fluvoxamine is widely prescribed for the treatment of major depressive disorder and obsessive-compulsive disorder.[1] Its chemical structure contains a C=N double bond within an oxime ether group, which gives rise to geometric isomerism.[2] The clinically utilized and pharmacologically active form is the (E)-isomer (trans).[2][3] Upon exposure to light, (E)-fluvoxamine can undergo photoisomerization to the (Z)-isomer (cis).[3] This conversion is a critical consideration in the development, manufacturing, and storage of fluvoxamine-containing drug products. The (Z)-isomer has been shown to have a significantly reduced capacity to inhibit serotonin uptake, potentially compromising the therapeutic efficacy of the drug.

Core Mechanisms of Photoisomerization

The conversion of (E)-fluvoxamine to its (Z)-isomer can be initiated through two primary photochemical pathways: direct photolysis and photosensitized isomerization.

Direct Photolysis

Direct photoisomerization occurs when the (E)-fluvoxamine molecule itself absorbs a photon of sufficient energy, leading to an electronically excited state. In this excited state, the energy barrier for rotation around the C=N double bond is significantly lowered, allowing for conversion to the (Z)-isomer.

The exact nature of the excited state involved in the direct photoisomerization of fluvoxamine (i.e., singlet vs. triplet) has not been definitively elucidated in the reviewed literature. However, for oximes in general, it is proposed that photoisomerization can proceed from either the first excited singlet state (S₁) or the first triplet state (T₁). The process can be visualized as follows:

Upon absorption of a photon, the (E)-isomer is promoted to an excited singlet state (S₁). From here, it can either undergo rotation around the C=N bond directly from the singlet state or undergo intersystem crossing (ISC) to the triplet state (T₁), from which rotation can also occur. Both pathways lead to a twisted intermediate geometry, which can then relax to either the (Z)-isomer or back to the original (E)-isomer.

Photosensitized Isomerization

Photosensitized isomerization involves the transfer of energy from an excited photosensitizer molecule to the (E)-fluvoxamine molecule. This is a crucial pathway in complex matrices, such as in environmental waters containing humic acids or in the presence of other light-absorbing compounds.

2.2.1. Triplet-Triplet Energy Transfer

A common mechanism for photosensitized isomerization is triplet-triplet energy transfer. In this process, a photosensitizer (Sens) absorbs a photon, is promoted to its excited singlet state (¹Sens), and then undergoes intersystem crossing to its longer-lived triplet state (³Sens). If the triplet energy of the sensitizer is greater than that of (E)-fluvoxamine, it can transfer this energy, promoting the fluvoxamine molecule to its triplet state (³(E)-Fluvoxamine*), which then isomerizes as described above.

2.2.2. Photosensitized Oxidation

In the presence of oxygen, an alternative photosensitized pathway can lead to the degradation of fluvoxamine. The excited triplet sensitizer can transfer its energy to ground-state oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen can then react with the C=N double bond of fluvoxamine, leading to the formation of an unstable dioxetane intermediate, which subsequently decomposes into other degradation products, rather than the (Z)-isomer. This pathway is more relevant to the overall photodecomposition of the drug rather than just its isomerization.

Quantitative and Photophysical Data

The efficiency of photoisomerization is described by the quantum yield (Φ), which is the ratio of the number of molecules isomerized to the number of photons absorbed.

Quantum Yield of Photoisomerization

| Parameter | Value Range | Conditions |

| Quantum Yield (Φ) of Photodegradation | 0.0016 - 0.43 | Wavelength-dependent |

| Quantum Yield (Φ) in Aqueous Media | 1.87 × 10⁻³ - 8.55 × 10⁻³ | Irradiation with fluorescent lamps |

Kinetic Data

The photoisomerization of fluvoxamine in aqueous solutions has been observed to occur in two stages: an initial rapid phase followed by a slower phase. The rate of isomerization is significantly enhanced by the presence of photosensitizers like humic acids.

| Condition | Rate Constant (k) - Stage 1 (day⁻¹) | Rate Constant (k) - Stage 2 (day⁻¹) |

| Aqueous Buffer (pH 9) | 0.12 - 0.19 | 0.04 - 0.05 |

| Synthetic Humic Water/Lake Water | 1.15 - 1.34 | - |

Spectroscopic Properties

The (E) and (Z) isomers of fluvoxamine have distinct UV absorption spectra, which allows for their differentiation and quantification using spectrophotometric methods like HPLC-UV. The UV spectrum of (E)-fluvoxamine shows a maximum absorption at approximately 246 nm.

Experimental Protocols

General Workflow for Photoisomerization Studies

A typical experimental workflow to study the photoisomerization of fluvoxamine involves sample preparation, controlled irradiation, and analysis of the resulting isomer mixture.

Protocol for Direct Photoisomerization Study

This protocol outlines a general procedure for investigating the direct photoisomerization of (E)-fluvoxamine.

Materials:

-

(E)-Fluvoxamine maleate standard

-

HPLC-grade methanol or acetonitrile

-

HPLC-grade water

-

Phosphate buffer

-

UV lamp with a specific wavelength output (e.g., 254 nm or a broadband source)

-

Quartz cuvettes or reaction vessel

-

HPLC system with a UV detector

-

C8 or C18 HPLC column

Procedure:

-

Sample Preparation: Prepare a stock solution of (E)-fluvoxamine maleate in methanol. Dilute the stock solution with an appropriate solvent (e.g., water:acetonitrile mixture) to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

-

Irradiation: Place the fluvoxamine solution in a quartz reaction vessel. Irradiate the solution with a UV lamp at a controlled temperature. Protect the setup from extraneous light. Take aliquots of the solution at specified time intervals (e.g., 0, 15, 30, 60, 120 minutes). A control sample should be kept in the dark under the same conditions.

-

HPLC Analysis: Analyze the irradiated samples and the dark control using a validated stability-indicating HPLC method. An example of HPLC conditions is provided in the table below.

-

Data Analysis: Integrate the peak areas for the (E) and (Z) isomers in the chromatograms. Calculate the percentage of each isomer at each time point to determine the kinetics of the photoisomerization.

HPLC Method for Isomer Separation

Several HPLC methods have been developed for the separation and quantification of fluvoxamine isomers. A representative method is summarized below.

| Parameter | Condition |

| Column | Reversed-phase C8 (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 10.5 mM Phosphate Buffer (pH 3.5) containing 0.12% triethylamine (30:70 v/v) |

| Flow Rate | 1.2 mL/min |

| Detection Wavelength | 245 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

Factors Influencing Photoisomerization

Several factors can influence the rate and extent of (E) to (Z) fluvoxamine photoisomerization:

-

Wavelength of Irradiation: The quantum yield of isomerization is wavelength-dependent, meaning the efficiency of the conversion will vary with the energy of the incident light.

-

Light Intensity: Higher light intensity will generally lead to a faster rate of isomerization.

-

Presence of Photosensitizers: As discussed, compounds like humic acids can significantly accelerate the isomerization process.

-

Solvent: The polarity of the solvent can affect the stability of the excited states and the transition states, thereby influencing the kinetics of photoisomerization. For some oximes, the rate of the reverse (Z to E) reaction decreases with increasing solvent polarity.

Conclusion

The photoisomerization of (E)-fluvoxamine to its (Z)-isomer is a critical degradation pathway that drug development professionals must consider. This process can be initiated by direct absorption of UV or visible light or can be accelerated by photosensitizers. The resulting (Z)-isomer exhibits significantly reduced pharmacological activity. Understanding the underlying mechanisms, kinetics, and influencing factors is essential for developing stable formulations and ensuring the therapeutic efficacy of fluvoxamine. The experimental protocols and data presented in this guide provide a framework for researchers to investigate and mitigate the photoisomerization of fluvoxamine.

References

- 1. Photoisomerization of fluvoxamine generates an isomer that has reduced activity on the 5-hydroxytryptamine transporter … [ouci.dntb.gov.ua]

- 2. Degradation kinetics of fluvoxamine in buffer solutions: <i>In silico</i> ADMET profiling and identification of degradation products by LC-MS/ESI - Arabian Journal of Chemistry [arabjchem.org]

- 3. Photoisomerization of fluvoxamine generates an isomer that has reduced activity on the 5-hydroxytryptamine transporter and does not affect cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Initial In-Vitro Screening of (Z)-Fluvoxamine Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the initial in-vitro screening methodologies for (Z)-Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) with significant activity as a sigma-1 receptor (S1R) agonist. Fluvoxamine's multifaceted pharmacological profile, encompassing both its primary SSRI function and its potent anti-inflammatory and cellular stress-modulating properties, necessitates a multi-pronged screening approach. This document outlines key quantitative data, detailed experimental protocols for core assays, and visual representations of associated pathways and workflows to support further research and development.

Quantitative Data Summary: Receptor Binding Affinities

The initial characterization of Fluvoxamine's activity involves quantifying its binding affinity for its principal molecular targets. The inhibition constant (Ki) is a critical measure, with lower values indicating higher affinity. The data presented below are compiled from various in-vitro radioligand binding assays.

| Target | Radioligand | Tissue/System | Ki (nM) | Reference(s) |

| Serotonin Transporter (SERT) | [3H]paroxetine | Mouse Brain | 5.52 | [1][2] |

| Sigma-1 Receptor (S1R) | Not Specified | Not Specified | 36 | [1] |

| Cytochrome P450 2C19 (CYP2C19) | (S)-mephenytoin | Human Liver Microsomes | 70-80 (unbound) | [3] |

| Cytochrome P450 2D6 (CYP2D6) | Desipramine | Human Liver Microsomes | 16,600 (16.6 µM) | [4] |

Note: In-vitro data may not always directly correlate with in-vivo potency. For instance, Fluvoxamine's inhibition potency towards CYP2C19 has been observed to be roughly 40 times greater in vivo than in vitro.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in-vitro findings. The following sections describe generalized protocols for assessing Fluvoxamine's primary activities.

Protocol 1: Competitive Radioligand Binding Assay for SERT and Sigma-1 Receptor

This assay determines the binding affinity (Ki) of Fluvoxamine for its target receptors through competitive displacement of a radioactively labeled ligand.

Objective: To quantify the binding affinity of Fluvoxamine for the Serotonin Transporter (SERT) and the Sigma-1 Receptor (S1R).

Materials:

-

Membrane Preparation: Homogenized tissue or cell culture preparations expressing the target receptor (e.g., human platelet membranes for SERT, or cells transfected with the S1R).

-

Radioligand: A high-affinity, specific radiolabeled ligand (e.g., [3H]citalopram or [3H]paroxetine for SERT; [3H]pentazocine for S1R).

-

Test Compound: (Z)-Fluvoxamine dissolved in an appropriate solvent (e.g., DMSO) and serially diluted to a range of concentrations.

-

Assay Buffer: A buffer solution appropriate for the specific receptor being studied.

-

Filtration Apparatus: A vacuum filtration system with glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

-

96-well Plates: For assay setup.

Procedure:

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of Fluvoxamine.

-

Total and Non-Specific Binding:

-

Total Binding: Include wells containing only the membrane preparation and radioligand.

-

Non-Specific Binding (NSB): Include wells with the membrane, radioligand, and a high concentration of a known, non-labeled inhibitor for the target receptor (e.g., unlabeled citalopram for SERT) to saturate all specific binding sites.

-

-

Incubation: Incubate the plate to allow the binding reaction to reach equilibrium. Incubation times and temperatures are target-specific and should be optimized.

-

Filtration: Rapidly filter the incubation mixture through the glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

-

Plot the percentage of specific binding against the logarithm of the Fluvoxamine concentration.

-

Determine the IC50 value (the concentration of Fluvoxamine that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In-Vitro Anti-Inflammatory Gene Expression Assay

This protocol outlines a method to assess Fluvoxamine's anti-inflammatory properties by measuring its effect on the expression of pro-inflammatory genes in stimulated immune cells.

Objective: To determine the effect of Fluvoxamine on the expression of inflammatory genes such as COX-2 and iNOS in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

Cell Line: Human U937 macrophage cell line or primary human endothelial cells.

-

Cell Culture Medium: RPMI-1640 supplemented with fetal bovine serum (FBS) and antibiotics.

-

Stimulant: Lipopolysaccharide (LPS) from E. coli.

-

Test Compound: (Z)-Fluvoxamine dissolved in a suitable solvent.

-

Reagents for RNA extraction and qRT-PCR: RNA isolation kit, reverse transcriptase, qPCR master mix, and specific primers for target genes (e.g., COX-2, iNOS, ICAM-1, VCAM-1) and a housekeeping gene (e.g., GAPDH).

-

MTT Assay Kit: To assess cell viability and rule out cytotoxicity of the tested concentrations.

Procedure:

-

Cell Culture and Differentiation: Culture U937 monocytes and differentiate them into macrophages using Phorbol 12-myristate 13-acetate (PMA).

-

Cell Viability Assay: Before the main experiment, perform an MTT assay to determine the non-toxic concentration range of Fluvoxamine on the cells.

-

Treatment:

-

Seed the differentiated macrophages in culture plates.

-

Pre-treat the cells with various non-toxic concentrations of Fluvoxamine for a specified period (e.g., 1-2 hours).

-

Stimulate the cells with LPS to induce an inflammatory response. Include control groups: untreated cells, cells treated with LPS only, and cells treated with Fluvoxamine only.

-

-

Incubation: Incubate the cells for a period sufficient to allow for gene expression changes (e.g., 6-24 hours).

-

RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

-

Quantitative Real-Time PCR (qRT-PCR):

-

Perform qRT-PCR using the synthesized cDNA, specific primers for the target inflammatory genes (COX-2, iNOS) and a housekeeping gene.

-

Run the PCR reaction in a real-time PCR system.

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene in each sample.

-

Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

-

Calculate the relative change in gene expression compared to the LPS-stimulated control group using the ΔΔCt method.

-

Analyze the data to determine if Fluvoxamine significantly decreases the expression of the target inflammatory genes in a concentration-dependent manner.

Signaling Pathways and Mechanisms of Action

Fluvoxamine's therapeutic effects are attributed to its modulation of distinct signaling pathways.

Sigma-1 Receptor Agonism and ER Stress Alleviation

Fluvoxamine is a potent agonist of the Sigma-1 Receptor (S1R), a chaperone protein located at the endoplasmic reticulum (ER). Its agonism at S1R is a key mechanism for its anti-inflammatory and neuroprotective effects. By binding to S1R, Fluvoxamine can help alleviate ER stress, a condition of accumulated unfolded or misfolded proteins that can lead to cell death. This action involves modulating the Unfolded Protein Response (UPR) by reducing the expression of ER stress sensors like IRE-1, PERK, and ATF-6.

Anti-Inflammatory Mechanism

Fluvoxamine exerts anti-inflammatory effects by inhibiting the expression of key pro-inflammatory genes. In response to inflammatory stimuli like LPS, cellular pathways such as the NF-κB pathway are activated, leading to the transcription of genes for mediators like COX-2 and iNOS. Fluvoxamine has been shown to downregulate the mRNA expression of these genes, thereby reducing the production of inflammatory molecules like prostaglandins and nitric oxide. This effect is believed to be mediated, at least in part, through its action on the S1R.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Comparison of in vitro and in vivo inhibition potencies of fluvoxamine toward CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of alprazolam and desipramine hydroxylation in vitro by paroxetine and fluvoxamine: comparison with other selective serotonin reuptake inhibitor antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Fluvoxamine's cis-Isomer: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluvoxamine, a well-established selective serotonin reuptake inhibitor (SSRI), is a cornerstone in the management of obsessive-compulsive disorder (OCD) and various anxiety disorders.[1][2] Its therapeutic efficacy is primarily attributed to its high-affinity binding to the serotonin transporter (SERT), which blocks the reuptake of serotonin from the synaptic cleft, thereby enhancing serotonergic neurotransmission.[3][4] Structurally, fluvoxamine possesses a C=N double bond, giving rise to two geometric isomers: the pharmacologically active (E)- or trans-isomer, and the (Z)- or cis-isomer.[5] This document provides a comprehensive technical overview of the pharmacological characteristics of the cis-isomer of fluvoxamine, presenting available data on its bioactivity, detailed experimental protocols for its study, and visualizations of relevant pathways and workflows.

Stereoselectivity of Fluvoxamine and the Inactive Nature of the cis-Isomer

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for fluvoxamine, primarily representing the active (E)-isomer, and the qualitative description of the cis-isomer's activity.

Table 1: In Vitro Binding Affinity and Functional Potency of Fluvoxamine Isomers at the Serotonin Transporter (SERT)

| Isomer | Target | Assay Type | Species | Key Parameter | Value | Reference |

| (E)-Fluvoxamine (presumed) | SERT | [³H]paroxetine binding | Mouse Brain | Kᵢ | 5.52 nM | |

| (E)-Fluvoxamine (presumed) | SERT | Serotonin Reuptake Inhibition | Rat Brain Synaptosomes | IC₅₀ | In the nanomolar range | |

| (Z)-Fluvoxamine | SERT | Serotonin Reuptake Inhibition | Not Specified | Potency vs. (E)-isomer | ~150-fold less potent | Not directly available in peer-reviewed literature |

| (Z)-Fluvoxamine | SERT | Serotonin Reuptake Inhibition | Not Specified | Activity | Lost capacity to inhibit serotonin uptake |

Table 2: Pharmacokinetic Parameters of Fluvoxamine (E-isomer)

| Parameter | Species | Value | Reference |

| Half-life | Human | 16 hours | |

| Bioavailability | Human | 53% | DrugBank Online |

| Protein Binding | Human | ~77% | DrugBank Online |

Experimental Protocols

Separation of Fluvoxamine (E)- and (Z)-Isomers by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the analytical separation of fluvoxamine isomers, which is a prerequisite for their individual pharmacological characterization.

Objective: To separate the (E)- and (Z)-isomers of fluvoxamine from a mixture.

Materials:

-

Fluvoxamine standard (mixture of isomers)

-

HPLC system with a UV detector

-

Reversed-phase C8 or C18 column (e.g., 150 mm x 4.6 mm, 5 µm)

-

Mobile Phase: Acetonitrile and a pH-adjusted phosphate buffer (e.g., 10.5 mM, pH 3.5)

-

Sample solvent: Mobile phase or a compatible solvent

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and the phosphate buffer in a suitable ratio (e.g., 30:70 v/v). Degas the mobile phase before use.

-

Standard Preparation: Dissolve the fluvoxamine standard in the sample solvent to a known concentration.

-

Chromatographic Conditions:

-

Set the column temperature (e.g., ambient or controlled).

-

Set the flow rate (e.g., 1.2 mL/min).

-

Set the UV detection wavelength to 245 nm.

-

-

Injection: Inject a defined volume of the standard solution onto the HPLC system.

-

Data Acquisition and Analysis: Record the chromatogram. The two isomers should elute as distinct peaks. Peak identification can be confirmed using reference standards of the pure isomers if available, or by techniques such as NMR spectroscopy after fraction collection.

Radioligand Binding Assay for SERT Affinity

This protocol outlines a competitive binding assay to determine the binding affinity (Kᵢ) of the separated fluvoxamine isomers for the serotonin transporter.

Objective: To determine the Kᵢ of (E)- and (Z)-fluvoxamine for SERT.

Materials:

-

Purified (E)- and (Z)-isomers of fluvoxamine

-

Membrane preparation from cells stably expressing human SERT

-

Radioligand: [³H]citalopram or [³H]paroxetine

-

Assay buffer (e.g., Tris-HCl buffer with NaCl)

-

Non-specific binding determinator: A high concentration of a known SERT inhibitor (e.g., unlabeled citalopram)

-

Glass fiber filters, pre-soaked in a solution like polyethyleneimine to reduce non-specific binding

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of the non-specific binding determinator.

-

Competitive Binding: Membrane preparation, radioligand, and a range of concentrations of the test isomer ((E)- or (Z)-fluvoxamine).

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Radioactivity Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test isomer concentration.

-

Determine the IC₅₀ value (the concentration of the isomer that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Visualizations

Caption: Serotonin reuptake inhibition by fluvoxamine isomers.

Caption: Experimental workflow for characterizing fluvoxamine isomers.

Conclusion

The pharmacological activity of fluvoxamine is highly stereoselective, with the (E)- or trans-isomer being responsible for the potent and selective inhibition of the serotonin transporter. The (Z)- or cis-isomer, which can be formed upon exposure to light, is considered pharmacologically inactive, exhibiting a significantly reduced affinity for SERT. This technical guide provides the available data and detailed methodologies for the separation and characterization of these isomers, which is crucial for researchers in the fields of pharmacology and drug development to understand the structure-activity relationship of fluvoxamine and to ensure the quality and stability of pharmaceutical formulations. Further studies are warranted to precisely quantify the binding affinity and functional potency of the purified cis-isomer to provide a more complete pharmacological profile.

References

- 1. Fluvoxamine. An updated review of its use in the management of adults with anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 3. SMPDB [smpdb.ca]

- 4. Fluvoxamine | C15H21F3N2O2 | CID 5324346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Photoisomerization of fluvoxamine generates an isomer that has reduced activity on the 5-hydroxytryptamine transporter and does not affect cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

(Z)-Fluvoxamine and the Serotonin Transporter: A Technical Guide to a Core Interaction

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical interaction between (Z)-Fluvoxamine and the serotonin transporter (SERT) protein. Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), exerts its therapeutic effects primarily through high-affinity binding to SERT, effectively blocking the reuptake of serotonin from the synaptic cleft and thereby increasing its availability to postsynaptic receptors. This document provides a comprehensive overview of the quantitative binding data, detailed experimental methodologies for studying this interaction, and visualizations of the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity of Fluvoxamine for the Serotonin Transporter

The affinity of fluvoxamine for the serotonin transporter has been extensively characterized through various in vitro studies. The following table summarizes key quantitative data, including inhibition constants (Ki) and half-maximal effective concentrations (EC50), from multiple sources to provide a comparative overview. Lower Ki and EC50 values are indicative of higher binding affinity and potency, respectively.

| Parameter | Value | Species/System | Radioligand | Reference |

| Ki | 5.52 nM | Mouse Brain | [3H]paroxetine | [1][2] |

| EC50 | 0.22 ng/mL | Rat Brain ECF | [3H]citalopram | [3][4][5] |

| EC50 | 0.48 ng/mL | Rat Plasma | [3H]citalopram | |

| EC50 | 14.8 ng/mL | Rat Brain Tissue | [3H]citalopram | |

| SERT Occupancy | ~80% at 50 mg dose | Human | --INVALID-LINK--McN5652 |

Mechanism of Action: Inhibiting the Serotonin Reuptake Cascade

Fluvoxamine's primary mechanism of action is the potent and selective inhibition of the sodium-dependent serotonin transporter (SERT). By binding to the central site of SERT, fluvoxamine locks the transporter in an outward-open conformation, which physically obstructs the binding and subsequent reuptake of serotonin into the presynaptic neuron. This leads to an accumulation of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. Over time, this sustained increase in synaptic serotonin levels is believed to induce neuroadaptive changes, including the downregulation of inhibitory presynaptic 5-HT1A autoreceptors, which contributes to the therapeutic effects of the drug in treating conditions like obsessive-compulsive disorder (OCD) and depression. Fluvoxamine exhibits negligible affinity for other neurotransmitter receptors such as adrenergic, dopaminergic, histaminergic, and muscarinic receptors, which accounts for its favorable side-effect profile compared to older classes of antidepressants.

Experimental Protocols

Radioligand Binding Assay for SERT

This protocol outlines a generalized yet detailed procedure for determining the binding affinity of fluvoxamine for the serotonin transporter using a competitive radioligand binding assay.

Objective: To determine the inhibition constant (Ki) of (Z)-Fluvoxamine for the serotonin transporter (SERT).

Materials:

-

Membrane Preparation: Homogenized membrane preparations from cells or tissues expressing SERT (e.g., human platelet membranes, or cells recombinantly expressing human SERT).

-

Radioligand: A tritiated ligand with high affinity and specificity for SERT (e.g., [3H]citalopram or [3H]paroxetine) at a concentration at or below its Kd.

-

Test Compound: (Z)-Fluvoxamine dissolved in an appropriate solvent (e.g., DMSO) and serially diluted to a range of concentrations.

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.

-

Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).

-

Filtration Apparatus: A vacuum filtration system with glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

-

Incubation Setup: In a 96-well plate, combine the membrane preparation, the radioligand, and varying concentrations of fluvoxamine in the assay buffer. Include wells for total binding (membrane + radioligand + buffer) and non-specific binding (membrane + radioligand + high concentration of a known SERT inhibitor).

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding for each fluvoxamine concentration.

-

Plot the specific binding as a function of the fluvoxamine concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of fluvoxamine that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Serotonin Reuptake and Fluvoxamine Inhibition Signaling Pathway

Caption: Serotonin reuptake at the synapse and its inhibition by (Z)-Fluvoxamine.

Experimental Workflow for Radioligand Binding Assay

Caption: Step-by-step workflow for a competitive radioligand binding assay.

Logical Relationship of Fluvoxamine's Therapeutic Action

Caption: Logical flow from fluvoxamine administration to its therapeutic effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Relationship between brain serotonin transporter binding, plasma concentration and behavioural effect of selective serotonin reuptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic–pharmacodynamic modelling of fluvoxamine 5-HT transporter occupancy in rat frontal cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetic-pharmacodynamic modelling of fluvoxamine 5-HT transporter occupancy in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for Fluvoxamine E/Z Isomerization Energy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations involved in determining the E/Z isomerization energy of Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI). Understanding the energetic landscape of Fluvoxamine's geometric isomers is crucial, as the clinically effective form is the (E)-isomer, while the (Z)-isomer exhibits reduced pharmacological activity. This document details the computational methodologies, presents key quantitative data, and visualizes the relevant biological pathways associated with Fluvoxamine's mechanism of action.

Quantitative Data Summary

The following table summarizes the key energetic data obtained from quantum chemical calculations for the E/Z isomerization of Fluvoxamine. These calculations provide insight into the relative stability of the isomers and the energy barrier required for their interconversion.

| Parameter | Value (kcal/mol) | Phase | Computational Method |

| Activation Energy (E→Z) | 55 | Aqueous | DFT: UB3LYP/6-311++G(d,p) with IEF-PCM |

| Relative Stability (ΔE) | 2.40 (E is more stable) | Gas | DFT |

| Relative Stability (ΔE) | 1.80 (E is more stable) | Water | DFT |

Experimental Protocols: Quantum Chemical Calculations

The determination of the E/Z isomerization energy of Fluvoxamine is achieved through rigorous computational methods, primarily employing Density Functional Theory (DFT). The following protocol outlines the key steps and parameters for these calculations, based on established research.[1]

2.1. Software

The calculations are typically performed using the Gaussian suite of programs, a widely used software package for electronic structure calculations.

2.2. Molecular Geometry Optimization

-

Initial Structures: The initial 3D structures of the (E)- and (Z)-isomers of Fluvoxamine are built using a molecular modeling program.

-

Optimization: The geometries of both isomers are then optimized to find the lowest energy conformation for each. This is achieved using DFT.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly used and effective choice for such calculations. For the transition state search, the unrestricted B3LYP (UB3LYP) method is employed.[1]

-

Basis Set: The 6-311++G(d,p) basis set is utilized to provide a flexible and accurate description of the electronic structure.[1]

-

-

Frequency Analysis: Following optimization, a frequency calculation is performed for each isomer to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. A true minimum will have no imaginary frequencies.

2.3. Transition State (TS) Search

The transition state represents the highest energy point along the reaction coordinate for the isomerization from the (E)- to the (Z)-isomer.

-

TS Guess: An initial guess for the transition state structure is generated. This can be done by manually distorting the geometry of one of the isomers towards the other along the C=N double bond.

-

TS Optimization: The transition state geometry is then optimized using a TS search algorithm, such as the Berny algorithm available in Gaussian. The same functional (UB3LYP) and basis set (6-311++G(d,p)) as the geometry optimization are used.[1]

-

TS Verification: A frequency calculation is performed on the optimized TS structure. A valid transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (i.e., the rotation around the C=N bond).

2.4. Solvation Effects

To model the isomerization process in a biologically relevant aqueous environment, a solvation model is incorporated into the calculations.

-

Model: The Integral Equation Formalism version of the Polarizable Continuum Model (IEF-PCM) is used to simulate the effect of water as a solvent.[1]

2.5. Energy Calculations

-

Single-Point Energies: With the optimized geometries of the (E)-isomer, (Z)-isomer, and the transition state, single-point energy calculations are performed using the UB3LYP functional and 6-311++G(d,p) basis set, including the IEF-PCM solvation model.

-

Activation Energy: The activation energy for the E→Z isomerization is calculated as the difference in energy between the transition state and the (E)-isomer.

-

Relative Stability: The relative stability of the two isomers is determined by the difference in their calculated energies.

Visualizations: Signaling Pathways and Computational Workflow

3.1. Fluvoxamine's Mechanism of Action: Serotonin Reuptake Inhibition

Fluvoxamine's primary therapeutic effect is derived from its function as a selective serotonin reuptake inhibitor (SSRI). By blocking the serotonin transporter (SERT), it increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.

Caption: Fluvoxamine inhibits serotonin reuptake at the presynaptic terminal.

3.2. Fluvoxamine's Interaction with the Sigma-1 Receptor

In addition to its primary action on SERT, Fluvoxamine is also an agonist at the sigma-1 (σ1) receptor. This interaction is thought to contribute to its therapeutic effects by modulating cellular stress responses and neuroplasticity.

Caption: Fluvoxamine acts as an agonist at the sigma-1 receptor.

3.3. Computational Workflow for E/Z Isomerization Energy Calculation

The following diagram illustrates the logical workflow for the quantum chemical calculation of the E/Z isomerization energy of Fluvoxamine.

Caption: Workflow for calculating Fluvoxamine's E/Z isomerization energy.

References

The Geometrical Isomers of Fluvoxamine: A Technical Guide to Their Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluvoxamine, a well-established selective serotonin reuptake inhibitor (SSRI), exists as two geometric isomers, (E) and (Z), due to the presence of a C=N double bond in its structure. The pharmacological activity of fluvoxamine is primarily attributed to the (E)-isomer, which is the clinically effective form. The (Z)-isomer, which can be formed through photoisomerization, exhibits significantly reduced activity at the serotonin transporter. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of these geometric isomers. It includes detailed experimental protocols for their separation and analysis, a comprehensive summary of their distinct physicochemical and pharmacological properties, and a discussion of the underlying signaling pathways.

Introduction

Fluvoxamine's therapeutic efficacy in treating major depressive disorder and obsessive-compulsive disorder is linked to its potent and selective inhibition of the serotonin transporter (SERT), which leads to an increase in the synaptic availability of serotonin.[1] The molecule's stereochemistry, specifically the geometry around the oxime C=N double bond, plays a critical role in its pharmacological activity. The clinically utilized form of fluvoxamine is the (E)-isomer.[2] Exposure to ultraviolet B (UVB) radiation can induce photoisomerization of the (E)-isomer to the (Z)-isomer, a photoproduct with diminished biological activity.[2] Understanding the methods for isolating and characterizing these isomers is crucial for drug development, quality control, and further research into the structure-activity relationships of fluvoxamine.

Discovery and Synthesis of the (Z)-Isomer

The (Z)-isomer of fluvoxamine is not typically produced in standard synthetic routes for the active pharmaceutical ingredient. Its discovery arose from investigations into the photostability of fluvoxamine.

Experimental Protocol: Photoisomerization of (E)-Fluvoxamine

This protocol describes the generation of the (Z)-isomer of fluvoxamine from the clinically used (E)-isomer via UVB irradiation.

Materials:

-

(E)-Fluvoxamine maleate

-

Deionized water

-

Quartz reaction vessel

-

UVB lamp (wavelength range 290-320 nm)

-

Magnetic stirrer

-

High-Performance Liquid Chromatography (HPLC) system for monitoring the reaction

Procedure:

-

Prepare an aqueous solution of (E)-fluvoxamine maleate. The concentration should be optimized based on the intensity of the UVB source and the volume of the solution. A starting point could be a 1 mg/mL solution.

-

Transfer the solution to a quartz reaction vessel to ensure optimal penetration of UVB light.

-

Place the vessel under a UVB lamp with a wavelength range of 290-320 nm.[2]

-

Continuously stir the solution using a magnetic stirrer to ensure uniform irradiation.

-

Monitor the progress of the photoisomerization by periodically taking aliquots of the solution and analyzing them by HPLC (refer to the HPLC protocol in section 3.2). The formation of the (Z)-isomer will be observed as a new peak with a different retention time.

-

Continue the irradiation until a desired ratio of (Z)- to (E)-isomer is achieved or until the reaction reaches a photostationary state.

-

The resulting solution will contain a mixture of (E)- and (Z)-fluvoxamine, which can then be used for isolation or further characterization.

Isolation and Separation of Geometric Isomers